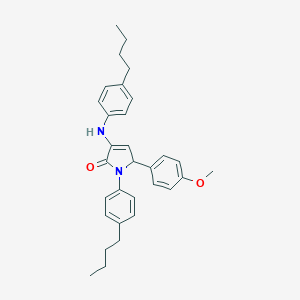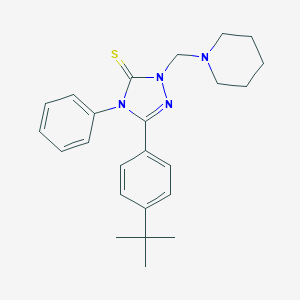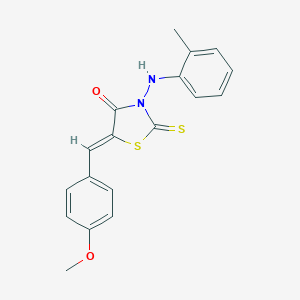![molecular formula C16H15BrN2OS B415777 6-bromo-2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B415777.png)
6-bromo-2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazole is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazole typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-mercaptobenzimidazole and p-tolyl bromide.
Formation of Intermediate: The first step involves the reaction of 2-mercaptobenzimidazole with p-tolyl bromide in the presence of a base such as potassium carbonate to form 2-(p-tolyloxy)-1H-benzoimidazole.
Bromination: The intermediate is then brominated using bromine or a brominating agent like N-bromosuccinimide to introduce the bromine atom at the 6-position of the benzimidazole ring.
Ethylsulfanyl Substitution: Finally, the brominated intermediate undergoes a substitution reaction with ethylthiol in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
6-bromo-2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.
Substitution: Amines, thiols, alkoxides, potassium carbonate, and dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 2-(2-p-tolyloxy-ethylsulfanyl)-1H-benzoimidazole.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
科学的研究の応用
6-bromo-2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用機序
The mechanism of action of 6-bromo-2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazole involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins involved in various biological pathways.
Pathways Involved: The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
類似化合物との比較
Similar Compounds
2-(2-p-Tolyloxy-ethylsulfanyl)-1H-benzoimidazole: Lacks the bromine atom, which may affect its reactivity and biological activity.
6-Bromo-1H-benzoimidazole: Lacks the tolyloxy and ethylsulfanyl groups, resulting in different chemical properties and applications.
2-(2-p-Tolyloxy-ethylsulfanyl)-1H-benzimidazole-5-carboxylic acid: Contains a carboxylic acid group, which can influence its solubility and reactivity.
Uniqueness
6-bromo-2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazole is unique due to the combination of bromine, tolyloxy, and ethylsulfanyl groups in its structure. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for research and development in various fields.
特性
分子式 |
C16H15BrN2OS |
|---|---|
分子量 |
363.3g/mol |
IUPAC名 |
6-bromo-2-[2-(4-methylphenoxy)ethylsulfanyl]-1H-benzimidazole |
InChI |
InChI=1S/C16H15BrN2OS/c1-11-2-5-13(6-3-11)20-8-9-21-16-18-14-7-4-12(17)10-15(14)19-16/h2-7,10H,8-9H2,1H3,(H,18,19) |
InChIキー |
BSJVQALQZHOLBY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCCSC2=NC3=C(N2)C=C(C=C3)Br |
正規SMILES |
CC1=CC=C(C=C1)OCCSC2=NC3=C(N2)C=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,7-dichloro-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B415694.png)
![2-Fluoro-7-{4-nitrophenyl}-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline](/img/structure/B415695.png)
![N-(4-{[3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B415697.png)
![3-[3-(2-bromo-3,4-dimethoxyphenyl)acryloyl]-6-nitro-4-phenyl-3,4-dihydro-2(1H)-quinolinone](/img/structure/B415700.png)
![4-({[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)morpholine](/img/structure/B415701.png)
![N-[4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]acetamide](/img/structure/B415703.png)

![2-(benzylsulfanyl)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B415708.png)
![2-[(4-bromobenzyl)sulfanyl]-6,7,8-trimethoxy-3-phenyl-4(3H)-quinazolinone](/img/structure/B415709.png)
![2-[(2-chlorobenzyl)sulfanyl]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B415710.png)



![9-Anthracenecarbaldehyde [2,6-di(1-azepanyl)-4-pyrimidinyl]hydrazone](/img/structure/B415716.png)
